Hexahydrocurcumin

Catalog No.
S624126
CAS No.
36062-05-2
M.F
C21H26O6
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexahydrocurcumin

CAS Number

36062-05-2

Product Name

Hexahydrocurcumin

IUPAC Name

5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3

InChI Key

RSAHICAPUYTWHW-UHFFFAOYSA-N

Synonyms

hexahydrocurcumin

Canonical SMILES

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O

Neuroprotective Properties:

Several studies have investigated the potential neuroprotective effects of HHC. Research suggests that HHC may:

  • Reduce oxidative stress and inflammation in the brain: Studies in animal models have shown that HHC can decrease the levels of free radicals and inflammatory markers in the brain, potentially offering protection against neurodegenerative diseases like Alzheimer's and Parkinson's [].
  • Improve cognitive function: Studies in mice have shown that HHC treatment can improve memory and learning abilities [].

Anti-inflammatory and Anti-cancer Properties:

  • Anti-inflammatory effects: Studies in cells and animals suggest that HHC may inhibit the activity of inflammatory pathways, potentially offering benefits in inflammatory conditions like arthritis [].
  • Anti-cancer effects: Studies in cell lines indicate that HHC may suppress the growth and proliferation of cancer cells [].

Hexahydrocurcumin is a natural compound derived from curcumin, the primary active ingredient in turmeric. It is formed through the hydrogenation of curcumin, resulting in a saturated derivative that exhibits enhanced chemical stability and bioavailability compared to its parent compound. Hexahydrocurcumin possesses a unique structural configuration characterized by the saturation of the double bonds present in curcumin, which contributes to its distinct biological activities and pharmacological properties .

Studies suggest that hexahydrocurcumin may exhibit anti-inflammatory and anti-cancer properties similar to curcumin []. However, the exact mechanism of action remains unclear. One hypothesis suggests it might inhibit the production of inflammatory mediators like prostaglandin E2 and reduce the activity of the NF-κB pathway, similar to curcumin []. Further research is needed to elucidate the specific mechanisms by which hexahydrocurcumin exerts its biological effects.

, primarily involving nucleophilic addition mechanisms. The α,β-unsaturated β-diketo moiety of curcumin participates in Michael addition reactions, which can lead to the formation of hexahydrocurcumin as a reduction product during metabolic processes. The reduction pathway involves enzymatic actions, primarily through alcohol dehydrogenase, leading to the conversion of curcumin into tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin . Additionally, hexahydrocurcumin can participate in oxidation reactions and can be conjugated with glucuronic acid or sulfate during metabolism .

Hexahydrocurcumin exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Studies have shown that it effectively reduces oxidative stress markers and inflammatory mediators such as prostaglandin E2 in various cell lines . Furthermore, hexahydrocurcumin has been reported to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil against cancer cells, indicating its potential as an adjunctive treatment in oncology .

The synthesis of hexahydrocurcumin typically involves the hydrogenation of curcumin using various catalytic methods. One notable approach is continuous-flow hydrogenation, which has been shown to yield high purity and efficiency compared to batch processes. This method utilizes catalysts such as palladium on carbon in an ethanol-ethyl acetate solvent system to achieve high conversion rates . Other methods may include enzymatic reduction using specific microbial strains that metabolize curcumin into its reduced forms .

Hexahydrocurcumin has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored as a therapeutic agent for conditions such as cancer and arthritis.
  • Nutraceuticals: Its enhanced bioavailability makes it a candidate for dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation.
  • Cosmetics: Hexahydrocurcumin's antioxidant properties are beneficial in skincare formulations aimed at reducing oxidative damage and promoting skin health .

Research on the interactions of hexahydrocurcumin with other compounds has revealed its potential synergistic effects when used alongside conventional drugs. For instance, studies indicate that hexahydrocurcumin can enhance the pharmacological effects of certain chemotherapeutic agents while reducing their side effects. Additionally, its interactions with biological macromolecules like proteins and nucleic acids have been investigated to understand its mechanism of action at a molecular level .

Hexahydrocurcumin shares structural similarities with other hydrogenated derivatives of curcumin. Below is a comparison with similar compounds:

CompoundStructure CharacteristicsBiological ActivityUnique Features
TetrahydrocurcuminOne double bond remains; partially saturatedAntioxidant; anti-inflammatoryLower bioavailability than hexahydrocurcumin
OctahydrocurcuminFully saturated; all double bonds reducedAntioxidant; less studiedPotentially lower stability than hexahydrocurcumin
CurcuminContains two double bonds; unsaturatedAntioxidant; anti-inflammatory; anticancerHigher reactivity but lower stability

Hexahydrocurcumin stands out due to its enhanced stability and bioavailability, making it a promising candidate for therapeutic applications compared to its counterparts .

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

374.17293854 g/mol

Monoisotopic Mass

374.17293854 g/mol

Heavy Atom Count

27

UNII

RNL5XJ2BA7

Wikipedia

Hexahydrocurcumin

Dates

Modify: 2023-08-15

Explore Compound Types